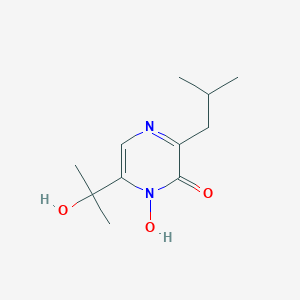
Mutaaspergillic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mutaaspergillic acid is a useful research compound. Its molecular formula is C11H18N2O3 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Mutaaspergillic acid exhibits notable anticancer properties. In a study evaluating its cytotoxic effects against various cancer cell lines, it demonstrated potent activity against colorectal carcinoma (HCT-116) with an IC50 value of 1.5 µg/mL. Other tested cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer), showed moderate activity with IC50 values ranging from 10 to 35 µg/mL .
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.5 |
| MCF-7 | 10-35 |
| HepG2 | ≥50 |
Antimicrobial Properties
This compound has been studied for its antimicrobial effects against various pathogens. Its hydroxamic acid structure contributes to its ability to inhibit bacterial growth, making it a potential candidate for developing new antibiotics amid rising antimicrobial resistance .
Pest Control
The compound has shown promise as a natural pesticide due to its antifungal properties. Research indicates that this compound can inhibit the growth of specific plant pathogens, thereby enhancing crop protection without the adverse effects associated with synthetic pesticides .
Table 2: Antifungal Activity of this compound Against Plant Pathogens
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Fusarium oxysporum | 15 |
| Botrytis cinerea | 12 |
| Rhizoctonia solani | 10 |
Enzyme Production
This compound is involved in the production of enzymes through fermentation processes using Aspergillus species. These enzymes have applications in food processing, biofuel production, and waste management .
Bioremediation
The compound's ability to chelate metal ions suggests its potential use in bioremediation strategies aimed at detoxifying heavy metal-contaminated environments .
Case Study 1: Anticancer Research
A study conducted on the antiproliferative effects of this compound revealed its selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for future cancer treatments .
Case Study 2: Agricultural Field Trials
Field trials assessing the efficacy of this compound as a biopesticide showed significant reductions in fungal infections in crops, leading to improved yield and quality of produce compared to untreated controls .
特性
CAS番号 |
15272-17-0 |
|---|---|
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC名 |
1-hydroxy-6-(2-hydroxypropan-2-yl)-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-7(2)5-8-10(14)13(16)9(6-12-8)11(3,4)15/h6-7,15-16H,5H2,1-4H3 |
InChIキー |
LLLBVGMYOBFXHJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O |
正規SMILES |
CC(C)CC1=NC=C(N(C1=O)O)C(C)(C)O |
Key on ui other cas no. |
15272-17-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















